molecular formula C13H13ClN2O2S B11138757 5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11138757
M. Wt: 296.77 g/mol
InChI Key: AUWKXKREYOLMER-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiazole ring. The resulting thiazole compound is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide: Lacks the hydroxyethyl group.

    5-(2-bromophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.

    5-(2-chlorophenyl)-N-(2-aminoethyl)-2-methyl-1,3-thiazole-4-carboxamide: Contains an aminoethyl group instead of a hydroxyethyl group.

Uniqueness

The presence of the hydroxyethyl group in 5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-hydroxyethyl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H13ClN2O2S/c1-8-16-11(13(18)15-6-7-17)12(19-8)9-4-2-3-5-10(9)14/h2-5,17H,6-7H2,1H3,(H,15,18)

InChI Key

AUWKXKREYOLMER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCO

Origin of Product

United States

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